molecular formula C11H11BrN2O3 B2988903 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide CAS No. 1421508-73-7

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2988903
CAS No.: 1421508-73-7
M. Wt: 299.124
InChI Key: SWCRMXSRKYMRMU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide is a chemical compound characterized by its bromine atom, isoxazole ring, and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine with β-keto esters or β-dicarbonyl compounds. The bromination step can be achieved using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted isoxazoles or furans.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)thiophene-2-carboxamide

  • 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)pyrrole-2-carboxamide

Uniqueness: Compared to similar compounds, 5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide stands out due to its specific structural features, such as the presence of the furan ring. This structural difference can lead to variations in reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-7-6-8(17-14-7)4-5-13-11(15)9-2-3-10(12)16-9/h2-3,6H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCRMXSRKYMRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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